![molecular formula C18H19BrClN3O B2474868 N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-06-8](/img/structure/B2474868.png)

N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity. The compound also contains bromine and chlorine atoms, which could potentially make it reactive .

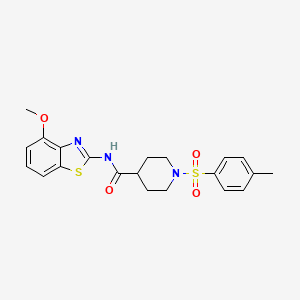

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, substituted with a 3-chlorophenyl group and an acetamide group linked to a 4-bromophenyl group. The presence of the halogens (bromine and chlorine) could have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the piperazine ring could affect its polarity, solubility, melting point, boiling point, and other properties .Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Mehta et al. (2019) explored the synthesis of similar acetamide derivatives and evaluated their antimicrobial and anticancer activities. They found that some compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.

Structural Assignments and Potential as Antitumor Agents

Wujec and Typek (2023) reported on a novel compound structurally similar to N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, obtained via a multi-step protocol and characterized for its structure, possibly hinting at its antitumor potential.

Synthesis and Evaluation as CNS Agents

In research conducted by Verma, Kumar, and Kumar (2017), N-substituted acetamides with a similar structure were synthesized and evaluated for their central nervous system (CNS) effects. Their study revealed that these compounds docked well into the GABAA receptor, indicating potential as CNS agents.

Bench Synthesis and Pilot Production

The work of Guillaume et al. (2003) described a practical process for synthesizing a related compound, highlighting its potential for large-scale production and applications.

Anticancer Activity

Xin et al. (2018) synthesized derivatives with structures similar to the compound and evaluated their antiproliferative activity. Some compounds showed promising antitumor activity, especially against human esophageal cancer cells.

VEGFR-2-TK Inhibition and Antiproliferative Activity

Hassan et al. (2021) synthesized acetamide derivatives that exhibited significant anticancer activity, highlighting their potential in targeting VEGFR-2-TK for cancer treatment.

Molecular Docking and Potential as Anti-Cancerous Drugs

Mary et al. (2021) reported on a benzoxazole derivative with a structure similar to the compound , showing potential as an anti-cancerous drug based on molecular docking studies.

Potential Pesticides

In a study by Olszewska et al. (2011), N-derivatives of a related compound were characterized by X-ray powder diffraction and identified as potential pesticides.

Antibacterial Activity

Iqbal et al. (2017) synthesized acetamide derivatives with structures similar to the compound and evaluated their antibacterial potentials, finding some compounds to be moderate inhibitors, especially against Gram-negative bacterial strains.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClN3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEMEJXJPBESQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)

![1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2474794.png)

![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2474799.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)

![4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2474803.png)

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)

![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)

![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)